N-cyclopropyl-N-({imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide
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Overview
Description
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide: is a compound that features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines, which is a mild and practical method for the stereospecific synthesis of imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and solvent-free conditions can be advantageous in an industrial setting due to reduced waste and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-({imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-cyclopropyl-N-({imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been investigated for its antibacterial, antiviral, and anticancer properties . The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to inhibit enzymes and receptors involved in various biological pathways . For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs) and calcium channels, leading to its potential use in cancer therapy .
Comparison with Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another sedative with the imidazo[1,2-a]pyridine scaffold.
Uniqueness: N-cyclopropyl-N-({imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide is unique due to its cyclopropyl and prop-2-enamide groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and interaction with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)17(12-6-7-12)10-11-9-16-8-4-3-5-13(16)15-11/h2-5,8-9,12H,1,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKDQABDCQPOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CN2C=CC=CC2=N1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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